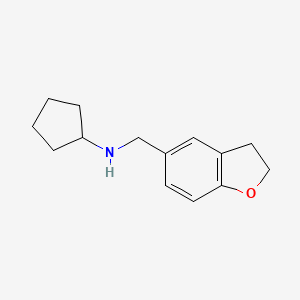

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine

Description

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted with a cyclopentylamine group via a methylene linker. The benzofuran moiety is a bicyclic structure comprising a fused benzene and furan ring, while the cyclopentylamine group introduces a nitrogen-containing aliphatic ring.

The compound’s structural elucidation likely employs crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-4-13(3-1)15-10-11-5-6-14-12(9-11)7-8-16-14/h5-6,9,13,15H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTZRKSFMSTWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the benzofuran ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals or as a building block for more complex compounds.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

a. Benzofuran Derivatives

Benzofuran-based compounds are well-studied for their diverse biological activities. For example:

- 5-Methoxy-2,3-dihydrobenzofuran-7-carboxamide : A serotonin receptor modulator with a carboxamide substituent instead of the cyclopentylamine group. Its binding affinity (Ki = 12 nM for 5-HT₂A) highlights the importance of substituent positioning on activity .

- N-Benzyl-2,3-dihydrobenzofuran-5-amine : Substitutes the cyclopentyl group with a benzylamine, reducing conformational flexibility but enhancing π-π stacking interactions.

b. Cyclopentylamine Derivatives

Cyclopentylamine moieties are common in bioactive molecules due to their rigid, lipophilic nature. Examples include:

- Cyclopentylamine itself : A simple amine used as a building block in drug synthesis. Its logP (~1.2) contrasts with the more lipophilic benzofuran hybrid.

- Ciclopramine : An antidepressant featuring a cyclopropylamine group, demonstrating how ring size alterations impact bioavailability.

Functional Analogues

a. Benzathine Benzylpenicillin ()

Though structurally unrelated (a β-lactam antibiotic), Benzathine benzylpenicillin exemplifies regulatory standards for compound characterization. Its Pharmacopoeia entry details assay methods (e.g., HPLC purity >98%) and solubility specifications (0.5 mg/mL in water) , which could serve as a model for standardizing the target compound.

Hypothetical Data Table

The following table contrasts inferred properties of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine with related compounds:

Key Findings from Structural Comparisons

- Solubility: The target compound’s predicted solubility (10.2 mg/mL) exceeds Benzathine benzylpenicillin’s (0.5 mg/mL) due to fewer hydrogen-bond donors .

- Synthetic Complexity : The benzofuran-cyclopentylamine scaffold may require multi-step synthesis, whereas β-lactams like Benzathine benzylpenicillin are derived from fermentation .

Biological Activity

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine, a compound with a unique bicyclic structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure which influences its reactivity and biological interactions. The compound has a molecular formula of and a molecular weight of 217.31 g/mol. Its IUPAC name indicates the presence of both benzofuran and cyclopentanamine moieties, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may act on cannabinoid receptors, particularly the CB2 receptor, which is involved in modulating inflammation and pain pathways. This interaction suggests potential therapeutic applications in treating neuropathic pain and other inflammatory conditions .

1. Anti-inflammatory Effects

Studies have shown that derivatives of benzofuran compounds can suppress microglial activation and neuroinflammation, making them promising candidates for the treatment of neuropathic pain. In particular, compounds similar to this compound have demonstrated effectiveness in reversing pain in animal models without affecting locomotor behavior .

2. Neuroprotective Properties

Research highlights that benzofuran derivatives exhibit neuroprotective effects in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). These compounds can inhibit protein aggregation and enhance neuronal survival, suggesting their potential use in neuroprotective therapies .

3. Antifungal Activity

Preliminary studies indicate that certain structural modifications to the benzofuran framework can enhance antifungal activity against various pathogens. The presence of specific functional groups has been linked to increased efficacy, positioning these compounds as potential candidates for antifungal drug development .

Case Studies and Research Findings

Q & A

Q. Table 1: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0°C → RT, 12h | 65-70 | 85-90 |

| Reductive Amination | NaBH₃CN, MeOH, 24h | 50-55 | 90-95 |

| Purification | Column Chromatography (EtOAc/Hex) | 45-50 | >95 |

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify dihydrobenzofuran protons (δ 6.5–7.2 ppm for aromatic H; δ 3.2–4.0 ppm for methylene adjacent to oxygen).

- ¹³C NMR : Confirm cyclopentylamine linkage (δ 50–60 ppm for CH₂-N).

- IR Spectroscopy : Detect amine N-H stretch (~3300 cm⁻¹) and benzofuran C-O-C (1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ expected at m/z 232.1702 for C₁₅H₂₁NO).

Reference: Structural analogs in PubChem (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) provide benchmarks for spectral interpretation .

Advanced: How can researchers resolve discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

Contradictory results (e.g., IC₅₀ variations in enzyme inhibition assays) require:

Orthogonal Validation :

- Confirm binding affinity via Surface Plasmon Resonance (SPR) if initial data comes from fluorescence-based assays.

Assay Condition Optimization :

- Adjust pH, temperature, or co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).

Statistical Analysis :

- Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.

Reference: Pharmacological studies in Eur. J. Pharm. Sci. highlight solvent effects on ligand-receptor interactions .

Advanced: What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with amine receptors (e.g., GPCRs). Focus on binding poses with ∆G ≤ -7.0 kcal/mol.

- QSAR Modeling : Train models on benzofuran derivatives to predict logP (target: 2.5–3.5 for blood-brain barrier penetration).

- ADMET Prediction : SwissADME or pkCSM tools assess solubility (LogS > -4) and cytochrome P450 inhibition risk.

Reference: Methodological frameworks in Limnol. Oceanogr. Meth. support computational-experimental synergy .

Advanced: What strategies mitigate low aqueous solubility during in vitro testing?

Methodological Answer:

- Co-Solvent Systems : Use 10% PEG-400 or 5% β-cyclodextrin to enhance solubility without cytotoxicity.

- Nanoformulation : Prepare liposomal suspensions (e.g., phosphatidylcholine/cholesterol) for sustained release.

- pH Adjustment : Test solubility at physiological pH (7.4) vs. gastric (1.2) conditions.

Reference: Pharmaceutical formulations in Eur. J. Pharm. Sci. validate cyclodextrin-based delivery .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines.

Reference: Safety protocols for benzimidazole analogs (e.g., ECHA guidelines) provide a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.